ALDH3A1 Inhibitory Potency: Quantified Activity of 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde demonstrates measurable inhibitory activity against aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 219 nM, as assessed by NADH formation using 4-nitrobenzaldehyde as substrate [1]. For comparative context, a related inhibitor in the same target class—an unnamed compound from US9328112 patent literature (A24)—exhibits an IC50 of 2.10 × 10³ nM (2,100 nM) against human ALDH3A1-mediated benzaldehyde oxidation under spectrophotometric analysis with 1-minute preincubation [2]. The approximately 9.6-fold lower IC50 of 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde suggests meaningfully higher potency in this assay system.
| Evidence Dimension | ALDH3A1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 219 nM |
| Comparator Or Baseline | US9328112 compound A24: IC50 = 2,100 nM (2.10 × 10³ nM) |
| Quantified Difference | Target compound IC50 is approximately 9.6-fold lower (more potent) than comparator |
| Conditions | Target: Inhibition of ALDH3A1 (unknown origin), NADH formation assay using 4-nitrobenzaldehyde substrate; Comparator: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 1 min preincubation, spectrophotometric analysis |
Why This Matters
For screening programs targeting ALDH3A1—an enzyme implicated in cancer chemoresistance and corneal protection—a compound with sub-micromolar potency (219 nM) offers a more favorable starting point for hit-to-lead optimization than a comparator with micromolar potency (2,100 nM).
- [1] BindingDB Entry BDBM50555610 / CHEMBL4754311. Affinity Data: IC50 219 nM. Assay Description: Inhibition of ALDH3A1 assessed as NADH formation using 4-nitrobenzaldehyde as substrate. View Source
- [2] BindingDB Entry BDBM50447072 / CHEMBL1890994 (US9328112, A24). Affinity Data: IC50 2.10E+3 nM. Assay Description: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 1 min preincubation, spectrophotometric analysis. View Source
